3-Chloroquinolin-7-amine

Quinoline SAR Antimalarial drug discovery Chemical biology

3-Chloroquinolin-7-amine (CAS 1354222-11-9) provides a distinct 7-amino-3-chloro substitution pattern that enables orthogonal diversification: the 7-amino group for amide coupling, the 3-chloro for Suzuki-Miyaura cross-coupling. Unlike 4-amino-7-chloroquinoline antimalarials, this scaffold's rigid core (0 rotatable bonds, MW 178.62, XLogP 2.1) commits projects to a unique derivatization pathway. Ideal for kinase inhibitor libraries and fragment-based screening. Secure consistent purity and reliable global shipping.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 1354222-11-9
Cat. No. B1457967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroquinolin-7-amine
CAS1354222-11-9
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=NC=C(C=C21)Cl)N
InChIInChI=1S/C9H7ClN2/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H,11H2
InChIKeyKVHOHYUPINYSTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroquinolin-7-amine (CAS 1354222-11-9): A Chlorinated Quinoline Scaffold for Antimalarial and Kinase Inhibitor Research


3-Chloroquinolin-7-amine (CAS 1354222-11-9) is a chlorinated heteroaromatic quinoline building block that features an amino group at the 7-position and a chlorine atom at the 3-position of the quinoline core. This substitution pattern distinguishes it from the clinically established 4-amino-7-chloroquinoline antimalarial scaffold (e.g., chloroquine), which requires a 7-chloro group for β-hematin inhibitory activity and a 4-aminoalkyl side chain for parasite accumulation [1]. The 3-chloro-7-amino arrangement instead offers a distinct vector for derivatization, particularly at the 7-amino handle, enabling the construction of focused libraries of 7-substituted aminoquinolines where the 3-position is pre-functionalized with chlorine for subsequent cross-coupling reactions [2]. Computed physicochemical properties for the free base include a molecular weight of 178.62 g/mol, an XLogP3-AA of 2.1, a topological polar surface area of 38.9 Ų, and zero rotatable bonds [2].

Why 3-Chloroquinolin-7-amine Cannot Be Interchanged with 4-Amino-7-chloroquinoline or 7-Aminoquinoline Analogs


Generic substitution among aminoquinoline scaffolds fails because the position of the amino and chloro substituents dictates both the mechanism of action and the subsequent derivatization pathways. The well-established 4-amino-7-chloroquinoline template (as in chloroquine) relies on the 4-aminoalkyl side chain for accumulation in the parasite food vacuole and the 7-chloro group for inhibition of β-hematin formation; the 7-chloro group is a strict requirement for β-hematin inhibitory activity [1]. In contrast, the 7-amino-3-chloro substitution pattern of the target compound lacks the 4-aminoalkyl side chain essential for antiplasmodial activity of the 4-amino-7-chloroquinoline class [1], and instead provides a 7-amino nucleophile that enables chemistries inaccessible to 7-unsubstituted or 7-halo analogs. SAR studies on 7-substituted 4-aminoquinolines further demonstrate that the 7-position substituent profoundly modulates antiplasmodial potency: 7-iodo and 7-bromo analogs retain activity (IC50 3–12 nM), whereas 7-fluoro and 7-trifluoromethyl analogs show reduced activity (IC50 15–500 nM), and 7-OMe analogs are largely inactive (IC50 17–3000 nM) [2]. These data underscore that even within a single position, substitution cannot be arbitrarily exchanged without compromising biological activity. Therefore, selecting 3-chloroquinolin-7-amine as a synthetic intermediate commits a project to a specific substitution pattern that dictates both the accessible chemistry space and the resultant biological profile of downstream derivatives.

Quantitative Differentiation Evidence for 3-Chloroquinolin-7-amine Relative to Analogous Quinoline Building Blocks


Differential Regiochemistry Enables Divergent Downstream Derivatization Relative to 4-Amino-7-chloroquinoline

3-Chloroquinolin-7-amine presents a 7-amino-3-chloro substitution pattern, which is regioisomeric to the pharmacologically essential 4-amino-7-chloroquinoline scaffold of chloroquine and its derivatives. In the 4-amino-7-chloroquinoline class, the 7-chloro group is a strict requirement for inhibition of β-hematin formation, and the 4-aminoalkyl side chain is essential for drug accumulation in the parasite food vacuole [1]. The target compound, lacking the 4-aminoalkyl side chain, cannot engage this established antimalarial mechanism, but instead offers a free 7-amino nucleophile for amide bond formation, sulfonamide coupling, or urea synthesis—transformations that are inaccessible to 7-chloro- or 7-unsubstituted-4-aminoquinolines without additional functional group manipulation. This regiochemical distinction dictates that researchers requiring a 7-amino handle for library diversification must select this compound over the more common 4-amino-7-chloroquinoline core.

Quinoline SAR Antimalarial drug discovery Chemical biology

7-Position Substituent Dramatically Modulates Antiplasmodial Potency: A 29-Fold Activity Differential with Chloro Substitution

A structure-activity relationship analysis of 7-substituted 4-aminoquinolines demonstrates that the identity of the 7-position substituent is a critical determinant of antiplasmodial activity. 7-Iodo- and 7-bromo-4-aminoquinolines with diaminoalkane side chains exhibited IC50 values of 3–12 nM against both chloroquine-susceptible and chloroquine-resistant P. falciparum, comparable to the 7-chloro analogs [1]. In contrast, 7-fluoro-4-aminoquinolines showed reduced activity (IC50 15–50 nM against susceptible strains and 18–500 nM against resistant strains), and 7-OMe analogs were largely inactive (IC50 17–150 nM against susceptible and 90–3000 nM against resistant strains) [1]. Separately, introduction of a 7-chloro substituent into a parent aminoquinoline scaffold increased antiplasmodial activity 29-fold, an improvement correlated with a 0.5-unit decrease in pKa1 (the pKa of the quinoline nitrogen) [2]. This 29-fold activity differential underscores that substitution at the 7-position cannot be treated as interchangeable, and that the presence or absence of a chloro group at this position is a binary determinant of target engagement.

Antimalarial SAR Quinoline analogs Drug discovery

Physicochemical Differentiation: Zero Rotatable Bonds Distinguishes This Rigid Scaffold from More Flexible Aminoalkylquinolines

3-Chloroquinolin-7-amine possesses zero rotatable bonds (PubChem computed property), rendering it a conformationally rigid aromatic scaffold [1]. In contrast, the pharmacologically active 4-amino-7-chloroquinoline antimalarials (e.g., chloroquine and its analogs) incorporate flexible diaminoalkane side chains that introduce 5–10 rotatable bonds [2]. This rigidity reduces the entropic penalty upon target binding for derivatives that maintain the core structure, and eliminates the conformational complexity introduced by flexible side chains. For fragment-based drug discovery or scaffold-hopping campaigns, the rigid core provides a defined vector for growth with predictable geometry.

Medicinal chemistry Drug-likeness Scaffold optimization

3-Chloro Substituent Enables Cross-Coupling Chemistry Inaccessible to 3-Unsubstituted 7-Aminoquinolines

The 3-chloro substituent on the quinoline core provides a synthetic handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This capability distinguishes 3-chloroquinolin-7-amine from the simpler 7-aminoquinoline (CAS 580-19-8), which lacks the 3-chloro leaving group and therefore cannot undergo direct palladium-catalyzed C–C or C–N bond formation at the 3-position . A 2023 report noted that the chloroquinoline amine scaffold demonstrates potent inhibitory activity against various kinases involved in cancer progression, and that the 3-chloro group enables the construction of focused libraries of 3-aryl, 3-heteroaryl, and 3-alkynyl derivatives . The ability to diversify the 3-position while retaining the 7-amino nucleophile for orthogonal derivatization offers a strategic advantage in parallel library synthesis.

Synthetic methodology Palladium catalysis Medicinal chemistry

Recommended Research Applications for 3-Chloroquinolin-7-amine Based on Differential Evidence


Synthesis of 7-Amido-3-substituted Quinoline Libraries for Kinase Inhibitor Discovery

Leverage the free 7-amino group for amide bond formation with diverse carboxylic acid building blocks, while utilizing the 3-chloro substituent for parallel Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups. This orthogonal diversification strategy, supported by the compound's rigid quinoline core (0 rotatable bonds) [1], enables the rapid construction of focused kinase inhibitor libraries where the 3-substituent can be tuned to occupy selectivity pockets and the 7-amido group can modulate solubility and metabolic stability [2].

Scaffold-Hopping and Fragment-Based Design Against the β-Hematin Inhibition Pathway

Use 3-chloroquinolin-7-amine as a rigid fragment (MW 178.62, XLogP 2.1, 0 rotatable bonds) [1] for fragment-based screening or scaffold-hopping campaigns targeting the heme detoxification pathway of Plasmodium. While the compound itself lacks the 4-aminoalkyl side chain required for antiplasmodial activity of the 4-amino-7-chloroquinoline class [2], its 7-amino-3-chloro substitution pattern provides a distinct vector for growing toward new chemotypes that may engage the β-hematin inhibition target through alternative binding modes .

Construction of 7-Amino-Substituted Antiparasitic Agents with Altered pKa Profiles

The 7-amino group serves as a site for introducing basic, neutral, or acidic side chains to modulate the pKa of the quinoline nitrogen and, consequently, the vacuolar accumulation properties of downstream antiparasitic agents. The 29-fold activity differential observed between 7-chloro and 7-nitro substituted 4-aminoquinolines underscores the sensitivity of antiplasmodial potency to pKa modulation [1]. Researchers can exploit this sensitivity by systematically varying the 7-amino substituent while retaining the 3-chloro group as a fixed element for later-stage diversification or as a metabolic blocking group [2].

Pd-Catalyzed Functionalization of the 3-Position for SAR Exploration

Employ the 3-chloro group as a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) to explore structure-activity relationships at the 3-position of the quinoline core. Unlike 7-aminoquinoline, which requires pre-functionalization for such transformations, the pre-installed chlorine atom enables direct diversification without additional synthetic steps [1]. This capability is particularly valuable for generating analogs for antimicrobial and anticancer screening programs where 3-substituted quinolines have demonstrated promising activity profiles [2].

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